4-(Benzylamino)pyridine-2-carboxylic acid
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Biology
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif in the field of heterocyclic chemistry. ontosight.aiuni.lu Its derivatives are pervasive in nature, forming the core of essential biomolecules such as vitamins and alkaloids. ontosight.ai This natural prevalence has inspired chemists to utilize the pyridine scaffold as a privileged substructure in the design of new therapeutic agents. scbt.com Consequently, pyridine-containing compounds have found extensive applications in medicine and agriculture. uni.lu
In organic synthesis, the pyridine ring is a versatile building block. The nitrogen atom imparts unique electronic properties, making the ring electron-deficient compared to benzene (B151609) and influencing its reactivity. wikipedia.org This allows for a range of chemical transformations, enabling the synthesis of complex, highly substituted molecules. pearson.comreachemchemicals.com In chemical biology, pyridine derivatives are crucial for their ability to interact with biological macromolecules like enzymes and DNA, forming the basis for many pharmaceutical drugs. ontosight.ai The continued inclusion of pyridine-containing new molecular entities in drugs approved by regulatory bodies underscores the enduring value of this scaffold in drug development. nih.gov
Contextualization of Carboxylic Acid Functionalities in Molecular Design
The carboxylic acid group (-COOH) is one of the most important functional groups in molecular design, particularly in the development of pharmaceuticals. ontosight.ainih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets, such as the amino acid residues in an enzyme's active site. nih.govchemimpex.com This property is often a key determinant in a drug's binding affinity and selectivity. chemimpex.com
Furthermore, the acidic nature of the carboxyl group means it is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). nih.gov This charge can significantly enhance a molecule's aqueous solubility, a critical factor for drug delivery and distribution in the body. ontosight.ai The presence of a carboxylic acid can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. chemimpex.com Medicinal chemists frequently incorporate this group to optimize the pharmacokinetic profile of a lead compound, balancing therapeutic efficacy with metabolic stability. nih.govchemimpex.com
Rationales for Investigating Benzylamino Substitutions on Pyridine Cores
The strategic placement of substituents on a pyridine core is a primary method for fine-tuning a molecule's physicochemical and biological properties. The investigation of a benzylamino group at the 4-position of a pyridine ring is driven by several key rationales.
Second, the benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) introduces a significant hydrophobic and aromatic component. This moiety can engage in favorable hydrophobic and π-stacking interactions within the binding pockets of proteins, potentially enhancing binding affinity. nih.gov The benzyl group is a common feature in many successful pharmaceuticals, valued for its ability to occupy hydrophobic regions of target enzymes or receptors. wikipedia.orgnih.gov
By combining these features, the benzylamino substituent provides a blend of electronic modulation and hydrophobic bulk. This combination allows researchers to explore structure-activity relationships (SAR) systematically, investigating how the interplay between the electron-donating amino group and the sterically demanding benzyl portion affects biological activity. mdpi.com
Research Objectives for 4-(Benzylamino)pyridine-2-carboxylic Acid
While specific published research on this compound is not extensively documented, the research objectives for investigating this particular molecule can be logically inferred from its constituent parts and the study of analogous compounds. ontosight.aiontosight.aichemimpex.com
The primary objective is typically the synthesis and characterization of this novel chemical entity to explore its potential biological activity. Researchers would aim to see if the unique combination of the pyridine-2-carboxylic acid scaffold with a 4-benzylamino substituent yields a compound with valuable therapeutic properties, such as enzymatic inhibition or receptor modulation. ontosight.aiontosight.ai
Key research goals would likely include:
Synthesis and Structural Elucidation: To develop a reliable synthetic route to produce this compound and to confirm its molecular structure and purity using modern analytical techniques.
Biological Screening: To evaluate the compound's activity across a range of biological assays. Based on the structures of related compounds, this could include screening for potential anti-inflammatory, antimicrobial, or anticancer effects. ontosight.aiontosight.ai
Structure-Activity Relationship (SAR) Studies: To use the compound as a starting point for the synthesis of a library of related derivatives. By making systematic modifications to the benzyl or pyridine portions of the molecule, researchers can determine which structural features are critical for its biological effects.
Target Identification and Mechanism of Action: If significant biological activity is discovered, further research would focus on identifying the specific protein target (e.g., an enzyme or receptor) and elucidating the molecular mechanism through which the compound exerts its effect.
The investigation of this compound is thus driven by the quest for new therapeutic agents, leveraging established principles of medicinal chemistry to create a novel molecule with unexplored potential. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
4-(benzylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIHBWVYVCMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Benzylamino Pyridine 2 Carboxylic Acid
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(benzylamino)pyridine-2-carboxylic acid, the analysis focuses on two primary disconnection points: the C-N bond of the benzylamino group and the C-C bonds of the pyridine (B92270) ring itself.
Figure 1: Retrosynthetic analysis of this compound.Disconnection Strategies for Pyridine-2-carboxylic Acid Moiety
The pyridine-2-carboxylic acid scaffold can be approached in several ways. One common strategy involves functional group interconversion, where the carboxylic acid group is derived from the oxidation of a methyl group at the 2-position of the pyridine ring. This leads back to a 4-(benzylamino)-2-methylpyridine precursor.
Alternatively, a more fundamental disconnection involves the construction of the pyridine ring itself. Various methods exist for pyridine synthesis, such as the Hantzsch pyridine synthesis or modifications thereof, which build the heterocyclic ring from acyclic precursors like aldehydes, β-ketoesters, and an ammonia (B1221849) source. oist.jpresearchgate.net One-pot methods reacting pyruvates and aldehydes with an ammonium (B1175870) source under mild conditions have also been developed to create 4-substituted pyridine dicarboxylic acid derivatives, which could be later modified. oist.jpresearchgate.net
Strategies for Introduction of 4-Benzylamino Group
The most logical and widely applied disconnection strategy for the target molecule is the cleavage of the C4-N bond between the pyridine ring and the benzylamine (B48309) nitrogen. This simplifies the synthesis to a problem of nucleophilic aromatic substitution (SNAr). This disconnection leads to two key synthons:
A pyridine-2-carboxylic acid derivative with a suitable leaving group at the 4-position, such as a halogen (e.g., 4-chloro- or 4-bromopyridine-2-carboxylic acid).
Benzylamine, which acts as the nucleophile.
The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group facilitates nucleophilic attack at the C4 position, making this a highly feasible synthetic route.
Precursor Synthesis and Optimization
Based on the retrosynthetic analysis, the synthesis of key precursors, particularly 4-halopyridine-2-carboxylic acid derivatives, is critical.
Synthesis of Pyridine-2-carboxylic Acid Derivatives
4-Chloropyridine-2-carboxylic acid is a vital intermediate for the synthesis of the target compound. guidechem.com Several methods for its preparation have been reported, primarily involving either oxidation of a substituted pyridine or chlorination of a pyridine-carboxylic acid.
One common route starts from 4-chloro-2-methylpyridine, which undergoes an oxidation reaction to form the carboxylic acid. guidechem.com Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid can be employed for this transformation. guidechem.com
Another pathway involves the direct chlorination of 2-pyridinecarboxylic acid (picolinic acid). This can be achieved by heating with thionyl chloride (SOCl₂) in the presence of a catalyst. chemicalbook.comguidechem.com The reaction initially forms the acid chloride, which then undergoes chlorination on the pyridine ring. A suspension of 2-pyridinecarboxylic acid and sodium bromide in thionyl chloride can be heated under reflux to yield the desired product after workup. chemicalbook.com Patents have also described methods using bromine as a catalyst with thionyl chloride to produce 4-chloropyridine-2-carboxylic acid chloride in high yield and purity. google.comgoogle.com
For subsequent reactions, the carboxylic acid can be converted to its corresponding ester, such as methyl 4-chloropyridine-2-carboxylate. This is often done to protect the carboxylic acid group during subsequent steps or to improve solubility. A standard method involves reacting the acid with an alcohol in the presence of an acid catalyst. google.com For example, 4-chloropyridine-2-carboxylic acid can be treated with methanol (B129727) and a catalytic amount of anhydrous N,N-dimethylformamide (DMF) in thionyl chloride. guidechem.com
The table below summarizes typical reaction conditions for the synthesis of key precursors.
| Starting Material | Reagents and Conditions | Product | Yield |
| 4-chloro-2-methylpyridine | 1. K₂Cr₂O₇, H₂SO₄, reflux2. KOH, then HCl | 4-Chloropyridine-2-carboxylic acid | - |
| 4-chloro-2-methylpyridine | 1. KMnO₄, H₂O, heat2. Acidification | 4-Chloropyridine-2-carboxylic acid | - |
| 2-Pyridinecarboxylic acid | NaBr, SOCl₂, reflux, 20 hr | 4-Chloropyridine-2-carboxylic acid | 28% chemicalbook.com |
| 2-Pyridinecarboxylic acid | 1. SOCl₂, DMF, Toluene2. Methanol, 0°C | Methyl 4-chloropyridine-2-carboxylate | 55% guidechem.com |
Synthesis of Amination Reagents
The primary amination reagent required for the synthesis is benzylamine. Benzylamine is a common and readily available commercial reagent. It is typically synthesized on an industrial scale via the reaction of benzyl (B1604629) chloride with ammonia. byjus.com It can also be prepared through the reduction of benzonitrile (B105546) or the reductive amination of benzaldehyde. Given its commercial availability, laboratory synthesis is often unnecessary.
Direct Synthesis Pathways for this compound
The final step in the synthesis of this compound is the coupling of the 4-halopyridine-2-carboxylic acid precursor with benzylamine. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
In this proposed pathway, 4-chloropyridine-2-carboxylic acid (or its methyl ester) is reacted with benzylamine. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require heating to proceed at a reasonable rate. The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often included to scavenge the hydrochloric acid (HCl) generated during the reaction.
If the methyl ester of 4-chloropyridine-2-carboxylic acid is used as the starting material, a final hydrolysis step is required to convert the ester back to the carboxylic acid. This is typically accomplished by treating the product with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to precipitate the final product.
The table below outlines the proposed direct synthesis pathway.
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 4-Chloropyridine-2-carboxylic acid (or its methyl ester) | Benzylamine | Base (e.g., TEA, DIPEA),Solvent (e.g., DMF, DMSO),Heat | This compound (or its methyl ester) |
| Methyl 4-(benzylamino)pyridine-2-carboxylate | - | 1. NaOH or LiOH (aq)2. HCl (aq) | This compound |
This SNAr approach represents a convergent and efficient method for the synthesis of the target compound, leveraging well-established reactivity principles of pyridine chemistry.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a direct method for forging the aryl-amine bond. This pathway relies on the inherent electronic properties of the pyridine ring. The ring nitrogen atom is electron-withdrawing, which reduces electron density at the C-2 and C-4 positions, making them susceptible to attack by nucleophiles. nih.govnih.gov
A common approach begins with a precursor such as 4-chloro-pyridine-2-carboxylic acid or its corresponding ester. In this reaction, benzylamine acts as the nucleophile, attacking the electron-deficient C-4 position and displacing the halide leaving group (e.g., chloride). The reaction is typically conducted in a suitable solvent and may require elevated temperatures to proceed at a practical rate. The presence of the carboxylic acid group at the C-2 position can influence the reaction, and it is often protected as an ester to prevent unwanted side reactions.
Coupling Reactions and Catalytic Amination Strategies
Modern synthetic chemistry offers powerful catalytic methods for C-N bond formation, which are often more efficient and versatile than traditional SNAr reactions. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for this purpose. wikipedia.orglibretexts.org This reaction would involve coupling an aryl halide or triflate (e.g., methyl 4-bromopicolinate) with benzylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgresearchgate.net The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the desired product. libretexts.org
Alternatively, copper-catalyzed amination, an evolution of the Ullmann condensation, provides another effective route. This method can be more cost-effective than palladium-based systems. The reaction typically employs a copper(I) or copper(II) salt as the catalyst, often in conjunction with a ligand such as a diamine, to couple a 4-halopyridine precursor with benzylamine. nih.govnih.gov These reactions often proceed under milder conditions than the traditional Ullmann reaction. acsgcipr.org
Multi-Step Conversions and Protecting Group Chemistry
Due to the presence of two reactive functional groups—the carboxylic acid and the target amino group—a multi-step synthesis involving protecting groups is often the most prudent strategy. The carboxylic acid proton is acidic and can interfere with the basic conditions often required for amination reactions.
A typical multi-step sequence is as follows:
Protection: The synthesis begins with a suitable starting material like 4-chloro-pyridine-2-carboxylic acid. The carboxylic acid group is first protected, commonly by converting it into an ester (e.g., a methyl or ethyl ester) via Fischer esterification or by reaction with an alkyl halide in the presence of a base. umsl.edu This prevents the acidic proton from interfering with subsequent steps.
C-N Bond Formation: The protected intermediate, for example, methyl 4-chloropicolinate, then undergoes the C-N bond-forming reaction. This can be achieved via the nucleophilic aromatic substitution or a catalytic coupling reaction with benzylamine as described above.
Deprotection: The final step is the removal of the protecting group to reveal the carboxylic acid. If an ester was used, this is typically accomplished through saponification—hydrolysis using a base (like NaOH or KOH) followed by acidic workup to protonate the carboxylate and yield the final product, this compound.
Analytical Characterization for Structural Elucidation of Synthetic Products
Following synthesis, rigorous analytical characterization is essential to confirm the structure of the product and assess its purity. This is achieved through a combination of spectroscopic methods and elemental analysis.
Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry for structural confirmation)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts provide detailed information about the electronic environment of the protons and carbons.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the pyridine and benzyl rings. The benzylic methylene (B1212753) (CH₂) protons would appear as a doublet (if coupled to the N-H proton) or a singlet, typically in the 4.0-5.0 ppm range. The amine (N-H) proton would likely be a broad singlet, and the highly deshielded carboxylic acid (O-H) proton would appear as a very broad singlet far downfield, often above 12 ppm. pressbooks.pub
¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the 165-185 ppm region. pressbooks.pub Other distinct signals would correspond to the carbons of the pyridine and benzyl aromatic rings, as well as the aliphatic benzylic carbon.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Carboxylic Acid (COOH) | > 12 (very broad s) | 165 - 170 |
| Pyridine Ring C-H | 6.5 - 8.5 (m) | 108 - 160 |
| Benzyl Ring C-H | 7.2 - 7.4 (m) | 127 - 140 |
| Benzyl CH₂ | ~4.5 (d or s) | 45 - 50 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. specac.com
A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. tutorchase.comorgchemboulder.com
A sharp, strong absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid will appear around 1690-1760 cm⁻¹. orgchemboulder.comlibretexts.org
The N-H stretch of the secondary amine will be observed as a moderate peak in the 3300-3500 cm⁻¹ region.
C-N stretching and C=C/C=N aromatic ring stretches will be present in the fingerprint region (approx. 1000-1600 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Amine N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic/Alkyl C-H | Stretch | 2850 - 3100 | Medium, Sharp |
| Carbonyl C=O | Stretch | 1690 - 1760 | Strong |
| Aromatic C=C, C=N | Stretch | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₁₃H₁₂N₂O₂), the molecular weight is 228.25 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the measured mass would be very close to the calculated exact mass. The fragmentation pattern in electron impact (EI) or tandem mass spectrometry (MS/MS) would likely show characteristic losses, such as the cleavage of the C-N bond to form a benzyl cation (m/z 91) or loss of the carboxylic acid group. researchgate.netresearchgate.netlibretexts.org
Elemental Analysis for Purity and Composition (for structural confirmation)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimentally determined percentages must align closely with the calculated theoretical values to confirm the empirical formula and establish the purity of the compound. researchgate.net
Interactive Data Table: Elemental Composition for C₁₃H₁₂N₂O₂
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 13 | 156.143 | 68.41 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.30 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.28 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.01 |
| Total | | | 228.251 | 100.00 |
Yield Optimization and Purity Enhancement Methodologies
Optimizing the synthetic route is crucial for maximizing the yield of the desired product and minimizing the formation of impurities. This involves a systematic evaluation of reaction parameters. For catalytic reactions, this includes screening different catalysts (e.g., various palladium or copper sources) and ligands, as the electronic and steric properties of the ligand can significantly impact catalytic activity. nih.gov Other key variables include the choice of base, solvent, reaction temperature, and duration.
Once the synthesis is complete, purification is necessary to isolate the this compound in high purity. Common techniques include:
Recrystallization: This is a standard method for purifying solid compounds. It involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org
Acid-Base Extraction: Given the amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid), purification can be achieved by dissolving the crude material in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the pure product by adding acid. lookchem.com
Chromatography: For more challenging separations, column chromatography using a stationary phase like silica (B1680970) gel can be employed to separate the target compound from byproducts based on differences in polarity. nih.gov
The purity of the final product is typically assessed using the analytical methods described in section 2.4, such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Esterification and Amidation at the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site for derivatization, readily undergoing esterification and amidation reactions to yield a range of ester and amide derivatives.
Synthesis of Alkyl Esters
The conversion of the carboxylic acid to its corresponding alkyl esters can be achieved through several established synthetic methodologies.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in a large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can also be employed to increase the yield of the ester product. google.com
Table 1: Representative Conditions for Fischer Esterification
| Reaction | Reagents | Conditions | Expected Product |
|---|---|---|---|
| Methyl Ester Synthesis | Methanol, H₂SO₄ (catalytic) | Reflux | Methyl 4-(benzylamino)pyridine-2-carboxylate |
| Ethyl Ester Synthesis | Ethanol, TsOH (catalytic) | Reflux, Dean-Stark | Ethyl 4-(benzylamino)pyridine-2-carboxylate |
Alternatively, alkyl esters can be synthesized under milder, non-acidic conditions by reacting the carboxylate salt of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). The carboxylate can be generated in situ using a suitable base.
Another approach is the Steglich esterification , which is particularly useful for substrates that may be sensitive to strong acidic conditions. commonorganicchemistry.com This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). commonorganicchemistry.com
Synthesis of Amide Derivatives
The synthesis of amide derivatives from this compound can be accomplished by coupling the carboxylic acid with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid group must first be "activated".
A common strategy involves the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. A wide array of such reagents is available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comhepatochem.com Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). peptide.comhepatochem.com
Table 2: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive (if any) | Typical Solvent | Notes |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt or DMAP | Dichloromethane (DCM), Dimethylformamide (DMF) | Dicyclohexylurea byproduct is poorly soluble. peptide.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | DCM, DMF | Water-soluble urea byproduct, easier workup. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIPEA) | DMF, Acetonitrile | Reacts quickly with less epimerization. peptide.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Base (e.g., DIPEA) | DMF | Effective for coupling N-methyl amino acids. |
Another method for activating the carboxylic acid is to convert it to an acyl chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the amide bond. It has been noted in studies with picolinic acid (pyridine-2-carboxylic acid) that using thionyl chloride can sometimes lead to chlorination of the pyridine ring, for instance at the C4-position, as a side reaction. nih.govresearchgate.net
Modifications at the Benzylamino Group
The nitrogen atom of the benzylamino group and the attached benzyl ring are key sites for structural modification, allowing for N-alkylation, N-acylation, and the introduction of various substituents onto the aromatic ring.
N-Alkylation and N-Acylation Reactions
The secondary amine of the benzylamino moiety can be a target for N-alkylation and N-acylation.
N-Alkylation can be carried out by reacting the parent compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to control the selectivity of the reaction, as the pyridine ring nitrogen is also nucleophilic and can undergo alkylation to form a pyridinium salt. nih.gov In some cases, protecting the carboxylic acid group as an ester may be necessary prior to alkylation to prevent unwanted side reactions.
N-Acylation introduces an acyl group onto the benzylamino nitrogen, converting the secondary amine into a tertiary amide. This is typically achieved by reacting the starting material with an acyl chloride or an acid anhydride in the presence of a base like triethylamine or pyridine. nih.gov The pyridine ring itself can act as an internal nucleophilic catalyst in N-acylation reactions of amides containing a pyridine moiety, facilitating the formation of an active acylammonium salt intermediate. semanticscholar.org This transformation changes the electronic properties of the nitrogen atom, removing its hydrogen-bond donating ability and making it neutral.
Table 3: N-Alkylation and N-Acylation Reactions
| Transformation | Reagents | Conditions | Expected Product |
|---|---|---|---|
| N-Methylation | Methyl iodide, K₂CO₃ | DMF | 4-(N-benzyl-N-methylamino)pyridine-2-carboxylic acid |
| N-Acetylation | Acetic anhydride, Triethylamine | DCM, Room Temperature | 4-(N-acetyl-N-benzylamino)pyridine-2-carboxylic acid |
Substitutions on the Benzyl Ring
The benzyl ring is susceptible to electrophilic aromatic substitution (EAS) , allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com The -NH- group attached to the ring is a powerful activating group and an ortho, para-director. uci.edu This means that incoming electrophiles will preferentially substitute at the positions ortho (C2' and C6') and para (C4') to the point of attachment of the benzyl group to the pyridine scaffold.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions may protonate the amino groups, which would alter their directing effects.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions are often catalyzed by Lewis acids. The presence of the amino group can complicate these reactions due to its basicity and potential to coordinate with the Lewis acid catalyst. uci.edu Protecting the amino group, for example by acylation, may be necessary.
Regioselective Functionalization of the Pyridine Ring
Direct C-H functionalization of the pyridine ring is a powerful tool for late-stage modification, although it can be challenging due to the electron-deficient nature of the pyridine ring. cell.com The existing substituents on the ring in this compound will influence the regioselectivity of any further functionalization.
Strategies for regioselective functionalization often involve the conversion of the pyridine to its corresponding pyridine N-oxide . The N-oxide is more activated towards both electrophilic and nucleophilic attack compared to the parent pyridine. This activation strategy can enable C-H functionalization at positions that are otherwise unreactive. For instance, C4-selective functionalization of pyridine N-oxides has been achieved using reagents like DABCO and Tf₂O to control regioselectivity. cell.com
Transition metal-catalyzed C-H activation is another advanced strategy for the regioselective introduction of functional groups onto the pyridine ring. nih.govmdpi.com For example, rhodium-catalyzed C-H amidation of pyridines has been reported. nih.gov The success and regioselectivity of such reactions are highly dependent on the catalyst, directing groups present on the substrate, and reaction conditions. Given the substitution pattern of the target molecule, functionalization at the C3, C5, or C6 positions could potentially be explored using these methods, although this would require careful optimization of reaction conditions to control for the directing effects of the existing amino and carboxyl groups.
Structure Activity Relationship Sar Investigations Within Pyridine Carboxylic Acid Analogs
Systematic Modification of the Pyridine (B92270) Core
The central pyridine ring serves as a crucial scaffold for orienting the key pharmacophoric elements. Alterations to this core, including the positioning of substituents and the introduction of additional functionalities, have profound effects on the compound's biological profile.
Positional Isomerism of Carboxylic Acid and Amino Substituents
The relative positioning of the carboxylic acid and the amino group on the pyridine ring is a critical determinant of biological activity. While direct SAR studies on positional isomers of 4-(benzylamino)pyridine-2-carboxylic acid are not extensively documented in publicly available research, general principles from related series of pyridine carboxylic acid derivatives suggest that such changes would significantly impact activity. nih.gov The spatial arrangement of the acidic carboxyl group and the hydrogen-bond-donating amino group influences the molecule's ability to interact with target proteins.
For instance, the three basic isomers of pyridine carboxylic acid—picolinic acid (2-carboxylic acid), nicotinic acid (3-carboxylic acid), and isonicotinic acid (4-carboxylic acid)—exhibit distinct biological properties, forming the basis for a wide array of therapeutic agents. nih.gov It is therefore highly probable that shifting the carboxylic acid group from the 2-position to the 3- or 4-position in this compound would alter the geometry of interaction with biological targets, leading to variations in efficacy. Similarly, moving the benzylamino group to the 3- or 5-position would likely have a substantial impact on the molecule's activity profile.
Introduction of Additional Substituents on the Pyridine Ring
The introduction of further substituents onto the pyridine ring offers a strategy to fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. Studies on analogous series, such as substituted N-benzylpyrazine-2-carboxamides, provide valuable insights into these effects. nih.govnih.gov
Table 1: Hypothetical Activity of Pyridine Ring Substituted this compound Analogs Based on Related Studies
| Compound | R1 (Position 3) | R2 (Position 5) | R3 (Position 6) | Hypothesized Activity |
| 1 | H | H | H | Baseline |
| 2 | CH₃ | H | H | Potentially altered |
| 3 | H | Cl | H | Potentially altered |
| 4 | H | H | F | Potentially altered |
| 5 | OCH₃ | H | H | Potentially altered |
This table is illustrative and based on general principles and findings from related but different chemical series. The actual activity would need to be determined experimentally.
Elucidation of Benzylamino Group Contributions
Variations in the Length and Branching of the Alkyl Chain
While specific studies detailing the systematic variation of the linker between the amino group and the phenyl ring in this compound are limited, general medicinal chemistry principles suggest that the length and branching of this alkyl chain are important for optimizing target engagement. A longer or shorter chain would alter the position of the benzyl (B1604629) ring relative to the pyridine core, potentially impacting how the molecule fits into a binding pocket. The introduction of branching on the methylene (B1212753) linker could introduce steric hindrance but might also provide beneficial conformational constraints.
Substituent Effects on the Benzyl Aromatic Ring
The substitution pattern on the benzyl ring has been shown to be a key factor in modulating the biological activity of related molecules. In studies of N-benzylpyrazine-2-carboxamides, a variety of substituents on the benzyl ring were investigated, revealing clear SAR trends. nih.govnih.gov
For example, in one study, a 4-methoxybenzyl group was found to be favorable for antimycobacterial activity. nih.gov Another study on the same scaffold found that a 3-trifluoromethylbenzyl group led to the highest antifungal activity. nih.gov In contrast, di-substitution, such as with two chlorine atoms, was also explored. nih.gov These findings strongly suggest that the electronic and steric properties of the substituents on the benzyl ring of this compound would significantly influence its biological activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl, chloro) at different positions (ortho, meta, para) would alter the electronic nature of the phenyl ring and its potential for interactions such as pi-stacking or hydrogen bonding.
Table 2: Observed Activities of N-Benzylpyrazine-2-carboxamide Analogs with Varying Benzyl Ring Substituents
| Compound | Benzyl Ring Substituent | Observed Activity | Reference |
| N-benzyl-6-chloropyrazine-2-carboxamide | Unsubstituted | Baseline | nih.gov |
| 6-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 3-CF₃ | High antifungal activity | nih.gov |
| 6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 4-Cl | Moderate activity | nih.gov |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 4-OCH₃ | High antimycobacterial activity | nih.gov |
This data is from a related series of pyrazine (B50134) carboxamides and is presented to illustrate the potential impact of benzyl ring substitution.
Carboxylic Acid Functional Group Bioisostere Research
The carboxylic acid group is a key feature of this compound, likely involved in crucial interactions with its biological target through hydrogen bonding or ionic interactions. However, carboxylic acids can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. researchgate.net Consequently, replacing the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties—is a common strategy in medicinal chemistry to improve drug-like properties while maintaining or enhancing biological activity. drughunter.comnih.gov
A wide range of carboxylic acid bioisosteres have been explored in drug design. researchgate.netnih.gov For pyridine carboxylic acid derivatives, several isosteres have been considered. nih.gov Common examples include:
Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres, as they possess a similar pKa and can participate in similar ionic and hydrogen bonding interactions. drughunter.com
Sulfonamides: This group can mimic the hydrogen-bonding properties of carboxylic acids and often leads to increased lipophilicity and metabolic stability. drughunter.com
Hydroxamic acids: These can also act as effective mimics of carboxylic acids.
Acylsulfonamides: This functional group is another established bioisostere for carboxylic acids. nih.gov
Hydroxyisoxazoles: These heterocycles are acidic and can effectively replace a carboxylic acid group. nih.gov
The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired physicochemical properties. Research into bioisosteric replacement for the carboxylic acid in this compound could lead to analogs with improved pharmacokinetic profiles and potentially modulated biological activity.
Table 3: Common Bioisosteres for Carboxylic Acids
| Bioisostere | General Structure | Key Features |
| Tetrazole | R-CN₄H | Similar pKa to carboxylic acid, participates in ionic and H-bonding. |
| Sulfonamide | R-SO₂NHR' | Weaker acid, can increase lipophilicity and metabolic stability. |
| Acylsulfonamide | R-C(O)NHSO₂R' | Mimics the geometry and H-bonding of carboxylic acids. |
| Hydroxyisoxazole | Acidic heterocycle, planar structure. |
Tetrazole and Sulfonamide Equivalents
Bioisosteric replacement of a carboxylic acid with functional groups that mimic its size, shape, and electronic properties is a well-established strategy in drug design. drughunter.com Among the most successful surrogates are the 1H-tetrazole and acylsulfonamide moieties, which have been investigated in various inhibitor classes. nih.gov
The 5-substituted 1H-tetrazole ring is a widely recognized non-classical bioisostere of the carboxylic acid group. drughunter.com Its utility stems from its similar pKa value (approximately 4.5–4.9 for tetrazoles vs. 4.2–4.5 for carboxylic acids) and its planar geometry, which allows it to replicate the key interactions of the carboxylate group. drughunter.comcambridgemedchemconsulting.com While tetrazoles are often more lipophilic, this does not always translate to improved permeability due to high desolvation energies. drughunter.com However, the strong hydrogen-bonding capacity can enhance binding affinity to the target protein. drughunter.com In several drug discovery programs, replacing a carboxylic acid with a tetrazole has led to significant improvements in potency and in vivo efficacy. drughunter.comresearchgate.net
Acylsulfonamides have also emerged as effective carboxylic acid isosteres. nih.gov Their pKa values can be modulated to fall within the range of carboxylic acids (4–5), allowing them to exist in an anionic state at physiological pH and mimic the carboxylate's interactions. nih.gov In some instances, the sulfonamide functional group can establish multiple hydrogen bond interactions that lead to a significant increase in potency compared to the parent carboxylic acid. drughunter.comnih.gov The replacement of a crucial carboxylic acid with an acylsulfonamide has resulted in compounds with greater biological activity in certain inhibitor series. nih.gov
The following table illustrates the effect of these bioisosteric replacements on the inhibitory activity in a representative series of dual MCL-1/BCL-xL inhibitors, demonstrating the potential for improved binding affinity.
| Compound | Functional Group (R) | MCL-1 Ki (μM) | BCL-xL Ki (μM) |
|---|---|---|---|
| Parent Compound | -COOH | 1.10 | 3.20 |
| Acylsulfonamide Analog | -CONHSO2Ph | 0.80 | 1.82 |
| Tetrazole Analog | -CN4H | 1.20 | 2.10 |
Data adapted from a study on MCL-1/BCL-xL inhibitors to illustrate the principle of bioisosteric replacement. nih.gov
Other Acidic Group Replacements
Beyond tetrazoles and sulfonamides, medicinal chemists have explored a wide array of other acidic functional groups as carboxylic acid surrogates to fine-tune a compound's physicochemical properties. acs.org These replacements can alter acidity, lipophilicity, and metabolic stability while preserving the necessary interactions for biological activity. technologypublisher.comacs.org
Notable examples of other acidic isosteres include:
Hydroxamic Acids: These groups are moderately acidic (pKa ≈ 8–9) and are strong metal chelators. They have been successfully employed as carboxylic acid bioisosteres, particularly in the design of metalloenzyme inhibitors. nih.gov
Phosphonic and Phosphinic Acids: These highly polar moieties can effectively replace carboxylic acids. While their affinity for a target may be equivalent to the parent compound, they can sometimes alter the intrinsic activity. nih.gov
5-Oxo-1,2,4-oxadiazoles: These planar, acidic heterocycles (pKa ≈ 6–7) have been used effectively in drug design. They are reported to be more lipophilic than tetrazoles, which can lead to increased oral bioavailability in some cases. drughunter.comnih.gov
Cyclopentane-1,3-diones: With a pKa value comparable to carboxylic acids, this moiety has been explored as a novel isostere, showing comparable biological activity to the parent carboxylic acid in a series of thromboxane (B8750289) A2 prostanoid receptor antagonists. technologypublisher.com
The choice of a suitable isostere is highly context-dependent, and a systematic assessment of the physicochemical properties of each surrogate is crucial for rational analog design. acs.org
The following table provides a comparison of the physicochemical properties of various acidic groups commonly used as carboxylic acid isosteres.
| Acidic Moiety | Typical pKa Range | General Characteristics |
|---|---|---|
| Carboxylic Acid | ~4–5 | Planar, strong H-bond acceptor. nih.gov |
| 1H-Tetrazole | ~4.5–5 | Planar, more lipophilic than COOH. drughunter.comcambridgemedchemconsulting.com |
| Acylsulfonamide | ~4–5 | Non-planar, good H-bond acceptor/donor. nih.gov |
| Hydroxamic Acid | ~8–9 | Metalloenzyme chelator. nih.gov |
| 5-Oxo-1,2,4-oxadiazole | ~6–7 | Planar, more lipophilic than tetrazole. nih.gov |
Physicochemical data compiled from various sources on carboxylic acid isosteres. drughunter.comcambridgemedchemconsulting.comnih.gov
Conformational Analysis and Stereochemical Influences on Molecular Recognition
The three-dimensional conformation of this compound and its analogs is a critical determinant of their molecular recognition by biological targets, such as the enzyme human glutaminyl cyclase (hQC). nih.govresearchgate.net This zinc-dependent enzyme features a well-defined active site, and inhibitors must adopt a specific, low-energy conformation to achieve potent binding. nih.gov
Molecular modeling and co-crystallographic studies have revealed that inhibitors often mimic the binding mode of natural substrates. nih.govnih.gov The pyridine-2-carboxylic acid scaffold is designed to place key functional groups in optimal positions to interact with active site residues. The carboxylic acid (or its isostere) typically coordinates with the catalytic zinc ion, while the benzylamino side chain extends into a hydrophobic pocket, engaging in favorable interactions with aromatic residues like Phe325. nih.gov
Computational and Theoretical Chemistry Studies of 4 Benzylamino Pyridine 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations can predict a wide range of properties, from the three-dimensional arrangement of atoms to the distribution of electrons and the molecule's reactivity.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule, known as its ground state geometry. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.
While specific DFT data for 4-(Benzylamino)pyridine-2-carboxylic acid is not available, a typical output of such a study would be presented in a table format, detailing the optimized geometric parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | C2-C3 | Data not available |
| N1-C2 | Data not available | |
| C7-N2 | Data not available | |
| N2-C8 | Data not available | |
| Bond Angle (°) | C2-N1-C6 | Data not available |
| C3-C4-N2 | Data not available | |
| C7-N2-C8 | Data not available | |
| Dihedral Angle (°) | C6-N1-C2-C3 | Data not available |
| C4-N2-C8-C9 | Data not available |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A dedicated FMO analysis of this compound would provide the energies of these orbitals and visualize their spatial distribution.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Different colors on the map represent different electrostatic potential values, with red typically indicating negative potential and blue indicating positive potential.
An EPS map for this compound would reveal the reactive sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be essential to explore its different possible three-dimensional arrangements, or conformations, in various environments (e.g., in a solvent). This provides a dynamic understanding of the molecule's behavior and flexibility, which is crucial for understanding its interactions with biological targets.
Ligand-Based and Structure-Based Computational Design Methodologies
Computational design methodologies are employed in drug discovery to identify and optimize new drug candidates. These methods can be broadly categorized as ligand-based or structure-based.
Pharmacophore Modeling and Virtual Screening (Research context only)
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to identify new potential drug candidates.
In the context of research, if this compound were identified as an active compound against a particular biological target, a pharmacophore model could be developed based on its key structural features. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.
Molecular Docking Simulations with Model Enzyme Active Sites (Research context only)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently employed to understand how a potential drug molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. Pyridine (B92270) carboxylic acid derivatives are known to function as inhibitors for a variety of enzymes, including carbonic anhydrase, urease, and various kinases. nih.gov Therefore, molecular docking simulations for this compound are primarily conducted to elucidate its potential as an enzyme inhibitor.
The research process involves using the three-dimensional (3D) structure of a target enzyme, often obtained from crystallographic data in the Protein Data Bank (PDB). mdpi.com Docking software, such as AutoDock or Molegro Virtual Docker, is then used to fit the 3D structure of the ligand, this compound, into the active site of the enzyme. researchgate.net The software calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. researchgate.net
Analysis of the docking results focuses on the specific interactions between the ligand and the amino acid residues in the enzyme's active site. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For this compound, the carboxylic acid group, the pyridine nitrogen, and the secondary amine are all capable of forming significant hydrogen bonds, while the benzyl (B1604629) and pyridine rings can participate in hydrophobic and stacking interactions. These simulations help researchers to understand the structural basis of potential inhibitory activity and can guide the design of more potent derivatives. dmed.org.ua
QSAR (Quantitative Structure-Activity Relationship) Model Development and Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net For a compound like this compound, QSAR studies are instrumental in predicting its biological activity, such as enzyme inhibition, and in understanding which structural features are crucial for its function. nih.govsemanticscholar.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. researchgate.net
The development of a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors that numerically represent their structural features, constructing a mathematical model using statistical methods, and rigorously validating the model's predictive power. wikipedia.orgnih.gov These models are valuable tools in the early stages of drug design, as they can reduce the need for extensive synthesis and biological testing by prioritizing the most promising candidate molecules. researchgate.net
Descriptor Calculation and Selection
A critical step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. protoqsar.com These descriptors translate the molecular structure into a format that can be used by statistical algorithms to build the QSAR model. protoqsar.com For a molecule like this compound, a wide array of descriptors can be calculated using specialized software. nih.gov
Molecular descriptors can be categorized based on their dimensionality and the type of information they represent: hufocw.orgdrugdesign.org
1D Descriptors: Derived from the molecular formula, such as molecular weight and atom counts. drugdesign.org
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices) and counts of structural features (e.g., hydrogen bond donors/acceptors, rotatable bonds). hufocw.orgdrugdesign.org
3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing geometrical properties like molecular surface area and volume. hufocw.org
Electronic Descriptors: Related to the molecule's electronic structure, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which often require quantum chemical calculations. hufocw.orgucsb.edu
Once calculated, a subset of the most relevant descriptors must be selected to build a robust model, as using a large number of redundant or irrelevant descriptors can lead to overfitting. nih.gov
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| 2D | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. ucsb.edu |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. ucsb.edu |
Statistical Model Validation
After a QSAR model is constructed, it must undergo rigorous validation to ensure it is statistically sound, robust, and has predictive capabilities for new compounds. wikipedia.org A model with good fitting statistics for the training data is not necessarily a good predictive model. Validation is typically divided into two main categories: internal validation and external validation. basicmedicalkey.com
Internal validation assesses the robustness of the model using the training set data from which the model was developed. basicmedicalkey.com A common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO cross-validation, the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. This process is repeated for every compound in the set. wikipedia.org
External validation is considered the most crucial test of a model's predictive power. nih.govnih.gov It involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set or external set) that were not used during the model's development. nih.gov The reliability of the model is judged by how well the predicted activities correlate with the experimental activities for this external set. nih.gov
Several statistical metrics are used to quantify the performance of a QSAR model during validation: chemrevlett.com
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. Ranges from 0 to 1. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | Obtained from cross-validation, it measures the internal predictive ability and robustness of the model. | > 0.5 |
| R²pred (Predictive R² for external set) | Measures the predictive power of the model for an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and experimental values for the training (RMSEC) or test (RMSEP) sets. | As low as possible |
A statistically robust and validated QSAR model can then be confidently used to predict the activity of novel, untested derivatives of this compound, thereby guiding future synthetic efforts. chemrevlett.com
Mechanism Oriented Biological Target Investigations Non Clinical Focus
In Vitro Enzyme Inhibition Studies
There is currently no published data on the in vitro enzyme inhibition properties of 4-(Benzylamino)pyridine-2-carboxylic acid.
No studies detailing the kinetic analysis of this compound with any enzyme target are available in the scientific literature. Therefore, information regarding its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) remains uncharacterized.
Quantitative measures of binding affinity, such as IC50 or Ki values, for this compound against specific enzyme targets have not been reported. The following table, which would typically present such data, remains empty due to the lack of available information.
| Target Enzyme | IC50 | Ki | Assay Conditions |
| No Data |
Interaction with Biomolecular Systems
Investigations into the direct interaction of this compound with other biomolecular systems like nucleic acids (DNA, RNA) or proteins are not present in the accessible literature.
There are no reports of binding assays or spectroscopic studies (e.g., UV-Vis, fluorescence, circular dichroism) that characterize the interaction between this compound and biomolecules. Consequently, details on binding modes, affinity constants, or structural changes upon binding are unknown.
The use of this compound, or a labeled version of it, in molecular imaging studies to visualize target engagement in a cellular or preclinical model has not been documented.
Cellular Pathway Modulation at the Molecular Level
There is no information available regarding the effects of this compound on specific cellular signaling pathways at a molecular level. Studies that would identify and quantify changes in protein phosphorylation, gene expression, or other molecular markers following cellular exposure to this compound have not been published.
Gene Expression Analysis Related to Target Engagement
Currently, there is a notable lack of specific studies detailing the effects of this compound on gene expression as a direct measure of target engagement. While research on other, structurally distinct, carboxylic acids has demonstrated the utility of gene expression profiling in elucidating mechanisms of action, similar analyses for this compound have not been published.
For context, studies on compounds like quinoxaline-2-carboxylic acid derivatives have utilized whole-genome sequencing of resistant mutants to identify single-nucleotide polymorphisms that confer resistance. This approach helps to pinpoint the genetic basis of the compound's mode of action. mdpi.com Such comprehensive transcriptomic analyses would be invaluable in identifying the cellular pathways modulated by this compound and confirming its engagement with specific molecular targets.
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a significant strategy in the development of novel therapeutics for a wide range of diseases. nih.govrsc.org Small molecules that can disrupt or stabilize these interactions are of great interest. The molecular structure of this compound, featuring a pyridine (B92270) ring and a benzylamino group, suggests the potential for interaction with biological macromolecules. ontosight.ai
However, there is no direct scientific evidence to date that demonstrates the activity of this compound as a modulator of any specific protein-protein interaction. Research into derivatives of similar heterocyclic compounds has shown promise in this area. For instance, certain 4-benzylaminopyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of the STAT6 transcription factor, which is a key regulator in allergic diseases. nih.govresearchgate.net These findings, while not directly applicable to this compound, highlight the potential of related chemical scaffolds to interfere with significant PPIs.
Development of Chemical Probes for Target Validation
Chemical probes are essential tools for validating the biological role of specific targets in disease processes. While derivatives of pyridine-2-carboxylic acid have been utilized as building blocks in the synthesis of more complex molecules, the development and application of this compound itself as a chemical probe for target validation have not been reported in the scientific literature.
The process of developing a chemical probe involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and cellular activity. This often requires the synthesis and evaluation of a series of analogues to identify a compound with the desired properties for target validation experiments.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of functionalized pyridine-2-carboxylic acids is an area of active development, moving towards more efficient, atom-economical, and environmentally benign methodologies. While specific routes for 4-(benzylamino)pyridine-2-carboxylic acid are not extensively detailed in current literature, future research is likely to focus on adapting modern synthetic strategies to this and similar molecules.
Key emerging approaches include:
One-Pot Reactions: Researchers have successfully developed one-pot methods for synthesizing 4-substituted-pyridine-2,6-dicarboxylic acid derivatives. oist.jpresearchgate.net These reactions often start from simple precursors like pyruvates and aldehydes, proceeding through cascade reactions under mild conditions. researchgate.net Applying such a strategy could offer a streamlined route to the this compound scaffold, bypassing the need to isolate intermediates.
C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. rsc.org Future work could explore the selective C-H amination of a pyridine-2-carboxylic acid precursor or the carboxylation of a 4-(benzylamino)pyridine molecule. Overcoming the inherent challenges of regioselectivity in pyridine (B92270) functionalization remains a critical goal. rsc.orgresearchgate.net
Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of pyridine derivatives. This approach could be particularly beneficial for multi-step syntheses or for reactions that are difficult to control in batch processes.
Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence is a growing area of green chemistry. Future pathways could involve engineered enzymes for the selective amination or carboxylation of pyridine rings under mild, aqueous conditions.
Integration into Complex Chemical Architectures
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials. lifechemicals.comnih.gov The this compound structure serves as a versatile building block, or scaffold, for constructing more complex molecules with tailored properties.
Medicinal Chemistry: Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities and are pursued as inhibitors for various enzymes. nih.gov The this compound scaffold can be elaborated to create libraries of compounds for drug discovery. For instance, the carboxylic acid group can be converted to amides, esters, or other functional groups, while the benzylamino moiety allows for further substitution on the phenyl ring. These modifications can be used to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets. nih.gov
Supramolecular Chemistry: The carboxylic acid and pyridine nitrogen present in the molecule are ideal sites for forming hydrogen bonds and coordination complexes. This makes the compound a valuable component for building supramolecular assemblies, such as metal-organic frameworks (MOFs) or hydrogen-bonded co-crystals. mdpi.com The benzyl (B1604629) group adds a hydrophobic component that can influence the packing and properties of these larger architectures.
Catalyst and Ligand Development: Pyridine-based structures are frequently used as ligands in transition metal catalysis. researchgate.net The O,N,O-pincer potential of pyridine-2,6-dicarboxylic acid esters has been explored in copper complexes. mdpi.com Similarly, this compound could be modified and used as a ligand, where the substituents can tune the electronic and steric properties of the resulting metal catalyst.
Advanced Computational Modeling Techniques
Computational chemistry provides powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating research. For this compound, several computational avenues are poised to yield significant insights.
Molecular Docking: This technique is crucial for predicting how a molecule might bind to the active site of a protein or enzyme. nih.gov Molecular docking studies have been successfully applied to pyridine carboxamide derivatives to understand their interactions with targets like urease and succinate (B1194679) dehydrogenase. nih.govmdpi.comresearchgate.net Similar in silico studies could predict potential biological targets for this compound derivatives, guiding their development as potential therapeutic agents. tandfonline.com
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. mdpi.comrsc.org This information is valuable for predicting reaction outcomes and designing novel synthetic pathways. For example, DFT can help analyze the stability of intermediates in a proposed reaction mechanism.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, both in solution and when interacting with a biological target. This can provide a more realistic picture of binding events and conformational changes than static docking models.
| Computational Technique | Application for this compound | References |
| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., enzymes). | mdpi.com, nih.gov, tandfonline.com |
| Density Functional Theory (DFT) | Analyzing electronic structure, reactivity, and reaction mechanisms. | rsc.org, mdpi.com |
| Hirshfeld Surface Analysis | Quantifying intermolecular interactions in the solid state (co-crystals). | orgchemres.org |
| Molecular Dynamics (MD) | Simulating dynamic behavior and conformational flexibility in solution or at a binding site. | tandfonline.com |
Development of Analytical Assays for Research Applications
Robust analytical methods are essential for quantifying a compound in various matrices, monitoring reaction progress, and assessing purity. The development of sensitive and selective assays for this compound is a key future direction.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of carboxylic acids. nih.gov However, challenges such as poor retention on standard reversed-phase columns often need to be addressed. mdpi.com Future work will likely focus on developing optimized LC-MS methods using techniques like:
Derivatization: Converting the carboxylic acid to an ester or amide can improve its chromatographic behavior and ionization efficiency in the mass spectrometer. nih.govmdpi.com Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been shown to be effective for this purpose. nih.gov
Mixed-Mode Chromatography: Specialized columns that combine reversed-phase and ion-exchange properties can provide excellent separation for polar, ionizable compounds like pyridinecarboxylic acids without the need for derivatization or aggressive ion-pairing agents. helixchrom.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode well-suited for polar analytes that are poorly retained in reversed-phase chromatography.
High-Performance Liquid Chromatography (HPLC) with UV Detection: For routine analysis and purity checks where the high sensitivity of MS is not required, HPLC with UV detection is a cost-effective option. Method development would involve optimizing the mobile phase (pH, buffer concentration) and column chemistry to achieve good peak shape and resolution from potential impurities. helixchrom.com
| Analytical Method | Key Considerations and Future Directions | References |
| LC-MS/MS | Overcoming poor retention via derivatization or specialized chromatography (Mixed-Mode, HILIC). Optimization of ionization for high sensitivity. | nih.gov, mdpi.com, helixchrom.com |
| HPLC-UV | Method development for routine purity analysis. Optimization of mobile phase and column for robust separation. | helixchrom.com, researchgate.net |
| Capillary Electrophoresis (CE) | High-resolution separation of isomers and related compounds based on charge and size. | nih.gov |
Contribution to Fundamental Understanding of Pyridine Chemistry and Chemical Biology
The study of specifically substituted pyridines like this compound contributes significantly to the broader fields of heterocyclic chemistry and chemical biology.
Understanding Substituent Effects: The pyridine ring is electron-deficient compared to benzene (B151609), which influences its reactivity. wikipedia.org Analyzing how the interplay between the electron-donating benzylamino group at the 4-position and the electron-withdrawing carboxylic acid group at the 2-position affects the ring's electronic properties and reaction selectivity provides valuable data for physical organic chemistry. It helps refine our understanding of electrophilic and nucleophilic aromatic substitution on complex pyridine systems. wikipedia.orgslideshare.net
Scaffolding in Chemical Biology: Pyridine derivatives are privileged structures in drug discovery, meaning they are often found in biologically active compounds. lifechemicals.comnih.gov By synthesizing and testing derivatives of this compound against various biological targets, researchers can map out structure-activity relationships (SARs). nih.gov This process not only aims to find a lead compound for a specific disease but also contributes to a general understanding of how this particular molecular scaffold can be decorated to achieve biological activity, providing a foundation for future drug design projects. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 4-(Benzylamino)pyridine-2-carboxylic acid, and what catalysts or solvents are critical for achieving high yields?
- Methodological Answer : A key approach involves condensation reactions between benzylamine derivatives and pyridine-carboxylic acid precursors. Catalysts such as palladium or copper are often used to facilitate coupling reactions, while solvents like dimethylformamide (DMF) or toluene are optimal for maintaining reaction homogeneity and stability . For functional group modifications (e.g., carboxylation), oxidation with potassium permanganate (KMnO₄) in acidic media or reduction using sodium borohydride (NaBH₄) may be employed .
Q. How can researchers ensure the purity of this compound after synthesis?
- Methodological Answer : Recrystallization in solvents like ethanol or acetone is recommended for initial purification. High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) and mobile phases containing 0.1% trifluoroacetic acid (TFA) can resolve impurities. Purity validation via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., benzylamino group at δ 4.2–4.5 ppm) and carboxylate carbon signals (δ 165–170 ppm).
- FT-IR : Confirm carboxylate (C=O stretch at ~1700 cm⁻¹) and aromatic C-N stretches (1250–1350 cm⁻¹).
- UV-Vis : Monitor conjugation effects (λmax ~260–280 nm for pyridine-carboxylic acid systems) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Methodological Answer : Kinetic studies using in situ monitoring (e.g., Raman spectroscopy) help identify intermediate species. For example, controlling temperature (80–100°C) and stoichiometric ratios (1:1.2 for benzylamine:pyridine precursor) reduces side reactions like over-alkylation. Catalytic systems with ligand-accelerated palladium complexes improve regioselectivity .
Q. What mechanistic insights exist for the catalytic coupling steps in this compound’s synthesis?
- Methodological Answer : Density functional theory (DFT) calculations reveal that palladium-catalyzed coupling proceeds via oxidative addition of the pyridine halide precursor, followed by transmetallation with benzylamine. Solvent polarity (e.g., DMF) stabilizes charged intermediates, while electron-donating ligands on Pd enhance catalytic turnover .
Q. How does this compound interact with biological surfaces or co-crystal formers in solid-state studies?
- Methodological Answer : Co-crystallization with pyridyl derivatives (e.g., 2-aminobenzoic acid) forms hydrogen-bonded networks, as confirmed by single-crystal X-ray diffraction. The carboxylate group acts as a hydrogen-bond acceptor, while the benzylamino group participates in π-π stacking with aromatic partners. Stability under humidity (25–60% RH) can be assessed via dynamic vapor sorption (DVS) .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
